molecular formula C16H23NO4S B2442509 (E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide CAS No. 1396891-71-6

(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide

Cat. No. B2442509
M. Wt: 325.42
InChI Key: SHCGTBFIHITXQY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide is a useful research compound. Its molecular formula is C16H23NO4S and its molecular weight is 325.42. The purity is usually 95%.
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Scientific Research Applications

Controlled Polymerization Techniques

  • RAFT Polymerization : Research demonstrates controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) for synthesizing thermoresponsive polymers, such as poly(N-isopropylacrylamide), which have applications in drug delivery systems. This indicates the potential for controlled synthesis of complex acrylamides for specific applications (Convertine et al., 2004).

Molecular Rearrangement Studies

  • Double Rearrangement Reactions : Acrylamides undergoing double rearrangement reactions can lead to the synthesis of novel compounds with potential applications in creating new materials or chemical intermediates (Yokoyama et al., 1985).

Hydrogel Applications

  • Hydrogel Synthesis : The synthesis and applications of hydrogels incorporating acrylamide units showcase their potential in biomedical fields, such as tissue engineering and drug delivery. These materials benefit from the unique properties of acrylamides, including biocompatibility and responsiveness to environmental stimuli (Liu et al., 2016).

Smart Materials

  • Electro-Conductive Hydrogels : Incorporating acrylamide derivatives into hydrogels to create materials with high electronic conductivity demonstrates the versatility of acrylamides in developing smart materials for electronic and biomedical applications (Kishi et al., 2014).

Polymer Science

  • Polymer Synthesis and Characterization : Studies on the polymerization of acrylamides containing specific moieties, like proline or hydroxyproline, indicate the role of acrylamides in synthesizing polymers with targeted properties for applications in fields such as biotechnology and materials science (Mori et al., 2008).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-16(19,11-22-4)10-17-15(18)8-6-12-5-7-13(20-2)14(9-12)21-3/h5-9,19H,10-11H2,1-4H3,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCGTBFIHITXQY-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC(=C(C=C1)OC)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide

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